molecular formula C13H15NO3 B175628 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid CAS No. 30380-70-2

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B175628
CAS No.: 30380-70-2
M. Wt: 233.26 g/mol
InChI Key: WXPXDXDHJYRETJ-UHFFFAOYSA-N
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Description

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol This compound is characterized by a pyrrolidine ring substituted with a phenylethyl group and a carboxylic acid group

Scientific Research Applications

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Safety and Hazards

The safety and hazards associated with “5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid” are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a pyrrolidine derivative with a phenylethyl halide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium hydroxide in a solvent like tetrahydrofuran . The reaction conditions may vary depending on the specific synthetic route chosen, but the overall yield is generally high.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenylethyl moiety.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.

    5-Oxo-1-(2-phenylethyl)-2-pyrrolidinecarboxylic acid: Similar structure but with different substitution patterns.

Uniqueness

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPXDXDHJYRETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952726
Record name 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30380-70-2
Record name 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030380702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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